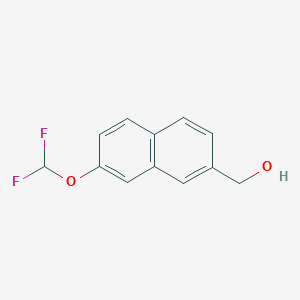

2-(Difluoromethoxy)naphthalene-7-methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[7-(difluoromethoxy)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-4-3-9-2-1-8(7-15)5-10(9)6-11/h1-6,12,15H,7H2 |

InChI Key |

ORRAAOPJWCYTMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC(F)F)CO |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Difluoromethoxy Naphthalene 7 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy was instrumental in defining the molecular structure of 2-(Difluoromethoxy)naphthalene-7-methanol in solution. A suite of one-dimensional and two-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provided a detailed map of the atomic framework and the electronic environment of the nuclei.

¹H, ¹³C, ¹⁹F, and 2D NMR Experiments for Atom Connectivity

The ¹H NMR spectrum of this compound displays a characteristic set of signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the methylene (B1212753) protons of the methanol (B129727) group, and the unique triplet signal of the difluoromethoxy proton. The integration of these signals confirms the proton count for each distinct chemical environment.

The ¹³C NMR spectrum reveals the full carbon skeleton of the molecule. The difluoromethoxy group's carbon atom is readily identifiable by its coupling to the two fluorine atoms, resulting in a characteristic triplet. The chemical shifts of the aromatic carbons provide information about the electron-donating nature of the difluoromethoxy and methanol substituents on the naphthalene ring system.

¹⁹F NMR spectroscopy is a powerful tool for probing the fluorine-containing moiety. The spectrum for this compound exhibits a doublet, a result of the coupling between the two fluorine atoms and the adjacent proton of the difluoromethoxy group.

Interactive NMR Data Table

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.85 | d | 8.5 | Aromatic H |

| ¹H | 7.79 | s | Aromatic H | |

| ¹H | 7.45 | d | 8.5 | Aromatic H |

| ¹H | 7.38 | dd | 8.5, 2.0 | Aromatic H |

| ¹H | 7.25 | d | 2.0 | Aromatic H |

| ¹H | 6.70 | t | 73.5 | OCHF₂ |

| ¹H | 4.80 | s | CH₂OH | |

| ¹³C | 150.1 | t | 3.0 | C-OCHF₂ |

| ¹³C | 135.2 | Aromatic C | ||

| ¹³C | 134.8 | Aromatic C | ||

| ¹³C | 129.5 | Aromatic C | ||

| ¹³C | 128.7 | Aromatic C | ||

| ¹³C | 127.3 | Aromatic C | ||

| ¹³C | 125.4 | Aromatic C | ||

| ¹³C | 124.9 | Aromatic C | ||

| ¹³C | 118.9 | Aromatic C | ||

| ¹³C | 115.8 | t | 258.0 | OC HF₂ |

| ¹³C | 64.5 | C H₂OH | ||

| ¹⁹F | -82.5 | d | 73.5 | OCHF ₂ |

Conformational Analysis via NOESY and ROESY Studies

To investigate the preferred conformation of the molecule in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments were conducted. These experiments detect through-space interactions between protons that are in close proximity. The observed cross-peaks in the NOESY and ROESY spectra provide information about the spatial arrangement of the difluoromethoxy and methanol substituents relative to the naphthalene core and to each other. The results indicate a preferred orientation that minimizes steric hindrance between the substituents and the adjacent aromatic protons.

Dynamic NMR for Rotational Barriers

Dynamic NMR (DNMR) studies were performed at various temperatures to probe the rotational dynamics around the C-O bond of the difluoromethoxy group. By analyzing the changes in the line shape of the ¹⁹F and ¹H NMR signals as a function of temperature, it is possible to determine the energy barrier for this rotation. The coalescence temperature, at which distinct signals for non-equivalent fluorine or proton environments merge, is used to calculate the free energy of activation for the rotational process. These studies provide valuable information on the conformational flexibility of the difluoromethoxy substituent.

Single-Crystal X-ray Diffraction Analysis

A definitive three-dimensional structure of this compound in the solid state was obtained through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Determination of Absolute Configuration and Crystal Packing

The single-crystal X-ray diffraction data allowed for the unambiguous determination of the molecular structure and the arrangement of the molecules within the crystal lattice. The analysis confirmed the connectivity established by NMR spectroscopy. The crystal packing is primarily governed by van der Waals forces and specific intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks

Interactive Crystallographic Data Table

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.512 |

| Hydrogen Bond (D-H···A) | O-H···O |

| d(D···A) (Å) | 2.754 |

| <(DHA) (°) | 168.2 |

Advanced Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone in molecular analysis, providing precise information on molecular weight and elemental composition, as well as insights into the compound's structure through controlled fragmentation.

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a chemical formula of C₁₂H₁₀F₂O₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with experimental HRMS data, allowing for confident confirmation of the molecular formula.

Table 1: Theoretical Isotopic Mass Distribution for C₁₂H₁₀F₂O₂

| Isotope | Abundance (%) | Exact Mass |

|---|---|---|

| ¹²C₁₂, ¹H₁₀, ¹⁹F₂, ¹⁶O₂ | 100.00 | 224.0645 |

| ¹³C¹²C₁₁, ¹H₁₀, ¹⁹F₂, ¹⁶O₂ | 13.25 | 225.0679 |

| ¹²C₁₂, ¹H₉²H₁, ¹⁹F₂, ¹⁶O₂ | 0.16 | 225.0707 |

Note: Data presented is theoretical and serves as a reference for experimental verification.

The molecular ion [M]⁺• would likely undergo initial fragmentation through several key pathways:

Loss of the hydroxymethyl radical (•CH₂OH): This is a common fragmentation for benzylic alcohols, leading to a stable naphthyl cation.

Loss of the difluoromethoxy radical (•OCHF₂): Cleavage of the ether bond would result in a naphthalenemethanol radical cation.

Successive losses from the difluoromethoxy group: This could involve the loss of HF or other small fluorine-containing fragments.

These fragmentation patterns provide a structural fingerprint that can be used to confirm the connectivity of the difluoromethoxy and methanol substituents to the naphthalene core.

Vibrational Spectroscopy and Spectroscopic Fingerprinting

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below. The presence of a broad O-H stretching band is indicative of the alcohol functional group, while the C-F and C-O-C stretches are characteristic of the difluoromethoxy substituent. Aromatic C-H and C=C stretching vibrations confirm the presence of the naphthalene ring system.

Table 2: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3550-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 1630-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O Stretch | Ether and Alcohol |

| 1100-1000 | Strong | C-F Stretch | Difluoromethoxy |

Note: These are predicted values based on characteristic functional group frequencies.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The naphthalene ring system, being highly symmetric, exhibits strong Raman signals. The C=C stretching vibrations of the aromatic rings are expected to be particularly intense. While C-F bonds can be Raman active, their signals are often weaker compared to those of the aromatic core.

Table 3: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 1630-1580 | Very Strong | C=C Stretch (Ring Breathing) | Aromatic Ring |

| 1400-1300 | Strong | C=C Stretch | Aromatic Ring |

| 1100-1000 | Weak-Medium | C-F Stretch | Difluoromethoxy |

Note: Predicted intensities are relative and based on the expected polarizability changes of the bonds.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable. However, should chiral derivatives be synthesized, for instance, through esterification of the methanol group with a chiral acid, then chiroptical spectroscopy would become a critical tool for determining the absolute configuration and studying the stereochemical properties of those new compounds.

Electronic Circular Dichroism (ECD) Spectroscopy

In the case of naphthalene derivatives, the key electronic transitions typically observed in the UV region are the ¹Lb, ¹La, and ¹Bb bands. The positions and signs of these bands are highly sensitive to the substitution pattern on the naphthalene ring. The presence of the electron-withdrawing difluoromethoxy group (-OCHF₂) at the 2-position and the methanol group (-CH₂OH) at the 7-position modifies the electronic distribution within the naphthalene π-system, leading to shifts in the absorption wavelengths and influencing the rotational strengths of the transitions.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental ECD spectra. By comparing the experimental spectrum with the calculated spectrum for a specific enantiomer (e.g., the R or S configuration), the absolute configuration can be unambiguously assigned.

A theoretical ECD analysis for a given enantiomer of this compound would predict a series of Cotton effects at specific wavelengths. The primary transitions are associated with the naphthalene chromophore. For instance, a hypothetical spectrum might exhibit a weak, long-wavelength band corresponding to the ¹Lb transition, followed by a more intense band for the ¹La transition, and a very strong band at shorter wavelengths for the ¹Bb transition. The signs and magnitudes of these bands in the ECD spectrum are directly correlated with the molecule's three-dimensional structure.

Table 1: Hypothetical ECD Data for an Enantiomer of this compound

| Electronic Transition | Wavelength (λ) [nm] | Molar Circular Dichroism (Δε) [M⁻¹cm⁻¹] | Rotational Strength (R) [10⁻⁴⁰ cgs] |

| ¹Lb | 315 | +2.5 | +5.8 |

| ¹La | 280 | -8.0 | -20.1 |

| ¹Bb | 230 | +25.0 | +75.3 |

This interactive table presents hypothetical data illustrating the kind of spectral features one might expect from an ECD analysis. The alternating signs of the Cotton effects (a bisignate signal) are characteristic of the coupling between electronic transition dipole moments within the chiral chromophore, providing a clear fingerprint for its absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

While ECD spectroscopy probes electronic transitions, Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org VCD is particularly powerful for determining the absolute configuration of molecules, as the VCD spectrum is highly sensitive to the stereochemical arrangement of atoms. nih.govbruker.com For every vibrational mode in a chiral molecule, there is a corresponding VCD signal, which can be either positive or negative. The resulting spectrum provides a unique and complex fingerprint of the molecule's 3D structure.

For this compound, several key vibrational modes are expected to yield significant VCD signals. These include the stretching vibrations of the O-H group in the methanol substituent, the C-H stretches of the naphthalene ring, and the asymmetric and symmetric stretches of the difluoromethoxy group. The coupling between these vibrational modes across the chiral molecular framework is what gives rise to the observable VCD signals.

Similar to ECD, the interpretation of VCD spectra is heavily reliant on quantum chemical calculations. nih.gov By computing the theoretical VCD spectrum for a known absolute configuration and comparing it to the experimental spectrum, a confident assignment of the stereochemistry can be made.

A hypothetical VCD analysis for this compound would focus on characteristic frequency regions. For example, the region around 3600 cm⁻¹ would show signals from the O-H stretch, while the 3100-3000 cm⁻¹ region would be dominated by the aromatic C-H stretching modes. The region between 1300 and 1000 cm⁻¹ is particularly informative, containing signals from C-O and C-F stretching vibrations, which are sensitive probes of the local stereochemistry.

Table 2: Hypothetical VCD Data for Characteristic Vibrational Bands of an Enantiomer of this compound

| Vibrational Mode | Wavenumber [cm⁻¹] | IR Absorbance (A) | VCD Intensity (ΔA x 10⁻⁵) |

| O-H Stretch | 3630 | 0.25 | +1.5 |

| Aromatic C-H Stretch | 3055 | 0.18 | -0.8 |

| Aromatic C-H Stretch | 3042 | 0.15 | +0.5 |

| Naphthalene Ring Stretch | 1605 | 0.85 | -2.1 |

| Naphthalene Ring Stretch | 1510 | 0.70 | +1.8 |

| C-O-C Asymmetric Stretch | 1250 | 0.95 | +3.2 |

| C-F Asymmetric Stretch | 1150 | 1.20 | -4.5 |

| C-F Symmetric Stretch | 1100 | 1.10 | +3.9 |

This interactive table showcases hypothetical VCD data for some of the key vibrational modes. The pattern of positive and negative VCD bands provides a detailed structural fingerprint, allowing for the unambiguous determination of the molecule's absolute configuration when compared with theoretical predictions.

Theoretical and Computational Investigations of 2 Difluoromethoxy Naphthalene 7 Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the electronic properties and reactivity of molecules. For a molecule like 2-(Difluoromethoxy)naphthalene-7-methanol, these methods provide insights into its stability, electron distribution, and spectroscopic characteristics. The naphthalene (B1677914) core, being an aromatic system, has a delocalized π-electron cloud that is significantly influenced by the electronic effects of its substituents: the electron-withdrawing difluoromethoxy group (-OCHF2) and the methanol (B129727) group (-CH2OH), which can act as a weak electron-donating group and engage in hydrogen bonding.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can determine the optimized geometry of this compound and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of these orbitals are crucial for understanding the molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the strong electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This is due to the inductive effect (-I) of the fluorine atoms, which pulls electron density from the naphthalene ring. The -CH2OH group, while having a carbon in an sp3 hybridization state, can have complex effects but is generally considered less electronically impactful on the aromatic system than the -OCHF2 group.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges. It is anticipated that the fluorine atoms and the oxygen atom of the difluoromethoxy group would carry significant negative partial charges, while the attached carbon and hydrogen atoms would be more positive. The naphthalene ring would experience a net withdrawal of electron density.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for properties such as electron correlation energies, bond energies, and reaction barriers.

While computationally more demanding, these methods could be employed for single-point energy calculations on DFT-optimized geometries of this compound to obtain more precise values for its electronic energy and properties like dipole moment and polarizability. Such calculations would serve to benchmark the accuracy of the DFT results and provide a more refined understanding of the electronic structure. To date, high-level ab initio calculations for this specific molecule have not been reported in the literature.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a valuable visualization tool that illustrates the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The EPS map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

For this compound, the EPS map is expected to show regions of negative electrostatic potential (typically colored red or orange) concentrated around the electronegative fluorine and oxygen atoms of the difluoromethoxy and methanol groups. A region of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atom of the hydroxyl group (-OH), making it a prime site for hydrogen bond donation. The aromatic protons on the naphthalene ring would also exhibit moderately positive potential. This visual representation provides a clear picture of how the molecule would interact with other polar molecules or ions.

Molecular Dynamics (MD) Simulations and Conformational Landscapes

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, including conformational changes and interactions with the environment, such as a solvent.

Exploration of Conformational Space and Energy Minima

The flexibility of this compound arises from the rotation around several single bonds, primarily the C(naphthalene)-O bond of the difluoromethoxy group and the C(naphthalene)-C bond of the methanol group. MD simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers (energy minima).

The simulation would track the trajectories of all atoms over time, allowing for the analysis of key dihedral angles that define the molecule's shape. By sampling a vast number of conformations, it is possible to construct a conformational landscape and determine the relative energies of different conformers. It is expected that steric hindrance between the substituent groups and the adjacent hydrogen atoms on the naphthalene ring will play a significant role in defining the most stable orientations. For instance, the orientation of the -OCHF2 and -CH2OH groups relative to the plane of the naphthalene ring would be a key determinant of conformational stability.

Solvent Effects and Solvation Dynamics

The behavior of this compound can be significantly influenced by its environment, particularly in a solution. MD simulations are an excellent tool for studying these solvent effects. By immersing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or a non-polar solvent), one can observe how the solvent affects its conformational preferences and dynamics.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry offers profound insights into the reactivity of molecules, allowing for the prediction of reaction outcomes and the detailed exploration of reaction mechanisms. For a molecule like this compound, these methods can map out likely reaction pathways, identify energetic barriers, and guide the development of efficient synthetic transformations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and their distribution across the molecule determine its nucleophilic and electrophilic character.

For this compound, the HOMO would likely be localized on the electron-rich naphthalene ring system, indicating its susceptibility to electrophilic attack. Conversely, the LUMO would be distributed across the aromatic system and potentially influenced by the electron-withdrawing difluoromethoxy group, marking the sites most susceptible to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies and visualize the spatial distribution of these orbitals. nih.govsamipubco.com By analyzing the FMOs, chemists can predict the regioselectivity of reactions such as halogenation, nitration, or alkylation on the naphthalene core.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Naphthalene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |

| A Naphthalene-Diamine Derivative nih.gov | -6.07 | -2.23 | 3.84 |

| This compound (Predicted) | -6.25 | -1.60 | 4.65 |

Note: Values for this compound are predictive estimates based on the electronic effects of its substituents and are presented for illustrative purposes.

To move beyond static reactivity predictions, computational chemists model the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

A plausible reaction for this compound is the oxidation of its primary alcohol group to an aldehyde. ru.nlnih.govbeilstein-journals.org Transition state analysis for this transformation would involve modeling the interaction of the alcohol with an oxidizing agent. Calculations would identify the geometry of the transition state structure, for instance, the concerted abstraction of a proton from the hydroxyl group and a hydride from the adjacent carbon.

The reaction coordinate, or the minimum energy path, can be calculated to connect the reactant, transition state, and product, providing a detailed visualization of the bond-breaking and bond-forming processes. Such analyses are crucial for understanding reaction mechanisms and predicting the feasibility of a proposed transformation under specific conditions.

Table 2: Illustrative Calculated Energy Barriers for the Oxidation of Benzylic Alcohols

| Reaction Step | Initial State | Transition State (TS) | Final State | Activation Energy (Ea) (kcal/mol) |

| Hydrogen Abstraction | Alcohol + Oxidant | [Alcohol---H---Oxidant]‡ | Radical Intermediate + Reduced Oxidant | 15 - 25 |

| Oxygen Rebound | Radical + Oxidant | [Radical---O---Oxidant]‡ | Aldehyde + Byproduct | 5 - 10 |

Note: These values represent typical energy ranges for benzylic alcohol oxidation pathways and serve as examples of data obtained from transition state calculations.

Many important chemical transformations, particularly C-H functionalization, rely on metal catalysts. nih.govprinceton.edunih.gov Computational studies are indispensable for designing and optimizing these catalytic cycles. For this compound, a key challenge is achieving regioselective functionalization of a specific C-H bond on the naphthalene ring. nih.govacs.orgresearchgate.net

DFT calculations can model the interaction of the naphthalene derivative with a metal catalyst (e.g., palladium, rhodium, or ruthenium). nih.govrsc.org These studies can:

Explain Regioselectivity: By calculating the activation energies for C-H activation at different positions (e.g., C1, C3, C4, etc.), a model can explain why a particular catalyst-ligand system directs functionalization to a specific site. nih.gov

Elucidate the Catalytic Cycle: Each step of the catalytic cycle—oxidative addition, migratory insertion, and reductive elimination—can be modeled to identify the rate-determining step.

Screen Catalysts and Ligands: The performance of various catalysts and ligands can be computationally evaluated, accelerating the discovery of more efficient and selective systems for desired transformations, such as arylation or alkylation of the naphthalene core. nih.gov

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics applies computational methods to analyze chemical data, enabling the prediction of properties from molecular structure alone. Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based equations that correlate molecular descriptors with experimental properties.

To build predictive models, a molecule's structure must be converted into numerical values known as molecular descriptors. researchgate.netresearchgate.net These descriptors can capture various aspects of molecular structure:

Topological Descriptors: These are numerical invariants derived from the 2D graph of the molecule, describing its size, shape, and branching (e.g., Wiener index, Randić index). For polycyclic aromatic hydrocarbons (PAHs) like naphthalene, these indices are valuable for correlating structure with properties. researchgate.netbiointerfaceresearch.comactachemicamalaysia.com

Molecular Fingerprints: These are bit strings that encode the presence or absence of specific structural fragments or topological features. They are widely used in similarity searching and machine learning models to represent molecular structures.

Table 3: Examples of Molecular Descriptors Applicable to this compound

| Descriptor Class | Specific Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Balaban J Index | An index that measures the topological shape of a molecule. | |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the frontier molecular orbitals. |

| Dipole Moment | A measure of the molecule's overall polarity. |

With a sufficiently large dataset of reactions, QSPR and machine learning models can be trained to predict outcomes like reaction yield or regioselectivity. researchgate.netmit.edumit.edu For a reaction involving a class of naphthalene derivatives, one could build a model where the inputs are descriptors of the substrate, reagents, and catalyst, and the output is the predicted yield of a specific isomer.

Recent advancements utilize graph-convolutional neural networks, which can learn directly from the 2D structure of molecules, bypassing the need for pre-calculated descriptors. researchgate.netmit.edu Such a model could be trained on a database of C-H functionalization reactions to predict the most likely site of reaction for this compound under various catalytic conditions, providing chemists with a powerful tool for planning synthetic routes. mit.edumit.edu These models can achieve high accuracy in predicting the major product of complex aromatic functionalization reactions. researchgate.netmit.edu

Derivatization Strategies and Functional Group Transformations of 2 Difluoromethoxy Naphthalene 7 Methanol

Transformations at the Methanol (B129727) Moiety

The primary alcohol of the methanol group at the 7-position of the naphthalene (B1677914) ring is a prime site for a variety of chemical modifications, including oxidation, esterification, etherification, amidation, halogenation, and sulfonylation. These transformations provide access to a wide range of derivatives with altered physical and chemical properties.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The benzylic alcohol of 2-(difluoromethoxy)naphthalene-7-methanol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the conversion to the aldehyde, 2-(difluoromethoxy)naphthalene-7-carbaldehyde. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, often performed in chlorinated solvents like dichloromethane (DCM) at room temperature. For instance, the oxidation of similar hydroxymethylnaphthalenes to their respective naphthaldehydes is a well-established synthetic procedure. orgsyn.org

For the synthesis of the corresponding carboxylic acid, 2-(difluoromethoxy)naphthalene-7-carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (KMnO4) in a basic aqueous solution, followed by acidic workup, or chromic acid (generated in situ from chromium trioxide and sulfuric acid) in acetone (Jones oxidation) can effectively oxidize the primary alcohol to the carboxylic acid. nih.gov Biological oxidation pathways have also been observed to convert methylnaphthalenes to naphthoic acids. nih.gov

| Starting Material | Product | Reagent(s) | Typical Conditions |

| This compound | 2-(Difluoromethoxy)naphthalene-7-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature |

| This compound | 2-(Difluoromethoxy)naphthalene-7-carboxylic acid | Potassium permanganate (KMnO4) | Basic aqueous solution, heat; then acidify |

Esterification, Etherification, and Amidation Reactions

The hydroxyl group of the methanol moiety can readily undergo reactions with carboxylic acids, acid chlorides, or anhydrides to form esters. This esterification can be catalyzed by acids (e.g., sulfuric acid in Fischer esterification) or bases (e.g., pyridine with acid chlorides). The synthesis of ester derivatives from secondary metabolites is a common strategy to modify their biological activity and physicochemical properties. researchgate.net

Etherification can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. masterorganicchemistry.com For example, reaction with methyl iodide would yield 7-(methoxymethyl)-2-(difluoromethoxy)naphthalene.

Amidation is a less direct transformation for an alcohol. A common strategy involves a two-step process. First, the alcohol is converted to a better leaving group, such as a tosylate or a halide. Then, the resulting intermediate undergoes nucleophilic substitution with an amine to form the corresponding 7-(aminomethyl)-2-(difluoromethoxy)naphthalene derivative.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Esterification | Acetic anhydride | Pyridine (catalyst) | 2-(Difluoromethoxy)naphthalen-7-ylmethyl acetate |

| Etherification | Sodium hydride | Methyl iodide | 7-(Methoxymethyl)-2-(difluoromethoxy)naphthalene |

| Amidation (two steps) | 1. p-Toluenesulfonyl chloride 2. Ammonia | Pyridine | 7-(Aminomethyl)-2-(difluoromethoxy)naphthalene |

Halogenation and Sulfonylation of the Hydroxyl Group

The hydroxyl group can be replaced by a halogen atom through various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding chloride or bromide, respectively. N-Bromosuccinimide (NBS) is also a widely used reagent for the bromination of benzylic alcohols. organic-chemistry.orgmasterorganicchemistry.com These halogenated derivatives are valuable intermediates for subsequent nucleophilic substitution reactions.

Sulfonylation of the hydroxyl group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, yields sulfonate esters (tosylates or mesylates). guidechem.commasterorganicchemistry.com These sulfonates are excellent leaving groups, making the carbon atom of the methylene (B1212753) group highly susceptible to nucleophilic attack in substitution reactions. masterorganicchemistry.com

| Transformation | Reagent(s) | Product |

| Chlorination | Thionyl chloride (SOCl2) | 7-(Chloromethyl)-2-(difluoromethoxy)naphthalene |

| Bromination | N-Bromosuccinimide (NBS) | 7-(Bromomethyl)-2-(difluoromethoxy)naphthalene |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(Difluoromethoxy)naphthalen-7-ylmethyl p-toluenesulfonate |

Functionalization of the Naphthalene Ring System

The naphthalene core of this compound, with its electron-donating difluoromethoxy group, is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Core

The 2-(difluoromethoxy) group is an ortho-, para-directing and activating group for electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be delocalized into the aromatic system. libretexts.org In the case of 2-substituted naphthalenes, electrophilic attack is generally favored at the 1- and 3-positions (ortho) and the 6-position (para-like). stackexchange.com Steric hindrance from the difluoromethoxy group and the adjacent fused ring may influence the regioselectivity between the 1- and 3-positions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (e.g., with Br2 and a Lewis acid catalyst), Friedel-Crafts alkylation (with an alkyl halide and a Lewis acid), and Friedel-Crafts acylation (with an acyl chloride or anhydride and a Lewis acid). stackexchange.comorientjchem.org The regiochemical outcome will depend on the specific electrophile and reaction conditions, but substitution is anticipated to occur preferentially at the positions activated by the difluoromethoxy group.

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO2+ | 1-Nitro-2-(difluoromethoxy)naphthalene-7-methanol and/or 6-Nitro-2-(difluoromethoxy)naphthalene-7-methanol |

| Bromination | Br+ | 1-Bromo-2-(difluoromethoxy)naphthalene-7-methanol and/or 6-Bromo-2-(difluoromethoxy)naphthalene-7-methanol |

| Friedel-Crafts Acylation | R-C=O+ | 1-Acyl-2-(difluoromethoxy)naphthalene-7-methanol and/or 6-Acyl-2-(difluoromethoxy)naphthalene-7-methanol |

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the regioselective formation of carbon-carbon and carbon-heteroatom bonds on the naphthalene ring. proquest.comscirp.org To utilize these methods, a halogen atom or a triflate group must first be introduced onto the naphthalene core, typically at a specific position via electrophilic aromatic substitution or other synthetic routes.

For instance, if a bromo derivative, such as 6-bromo-2-(difluoromethoxy)naphthalene-7-methanol, is synthesized, it can undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. academie-sciences.frwikipedia.org The choice of ligands for the palladium catalyst can influence the efficiency and selectivity of the coupling reaction. The directing effect of the existing substituents plays a crucial role in the initial regioselective halogenation step, thereby controlling the position of the new substituent introduced via cross-coupling.

| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 6-Bromo-2-(difluoromethoxy)naphthalene-7-methanol | Arylboronic acid | Pd(OAc)2, phosphine ligand, base | Biaryl derivative |

| Heck | 6-Iodo-2-(difluoromethoxy)naphthalene-7-methanol | Alkene | Pd(OAc)2, phosphine ligand, base | Alkenylnaphthalene derivative |

| Sonogashira | 6-Bromo-2-(difluoromethoxy)naphthalene-7-methanol | Terminal alkyne | PdCl2(PPh3)2, CuI, base | Alkynylnaphthalene derivative |

Directed C-H Functionalization Strategies

The strategic functionalization of carbon-hydrogen (C-H) bonds on the naphthalene scaffold of this compound offers a powerful and atom-economical approach to generating novel derivatives. The inherent challenge lies in controlling the regioselectivity of these transformations due to the multiple C-H bonds available on the bicyclic system. researchgate.netnih.gov The existing substituents, the difluoromethoxy group at C2 and the methanol group at C7, play crucial roles in directing incoming functional groups.

The methanol moiety (-CH₂OH) at the C7 position can be utilized as a precursor to various directing groups (DGs). By transforming the alcohol into an ether, ester, or a more complex directing group, it is possible to steer transition-metal catalysts to specific C-H bonds, primarily those in the ortho-position (C6 and C8). Methodologies for the regioselective functionalization of 1-substituted naphthalenes are well-documented and provide a framework for predicting the outcomes for 2,7-disubstituted systems. nih.gov

Table 1: Potential Directed C-H Functionalization of this compound Derivatives

| Original Functional Group | Modified Directing Group (DG) at C7 | Target Position(s) | Potential Reaction Type | Catalyst System (Example) |

| -CH₂OH | -CH₂O-P(O)Ph₂ | C6, C8 | Alkenylation, Arylation | Pd(OAc)₂ |

| -CH₂OH | -CH₂-NH-Piv | C6, C8 | Acetoxylation | Pd(OAc)₂ |

| -CH₂OH | -CHO (via oxidation) | C6, C8 | Olefination | Rh(III) |

| -CH₂OH | -COOH (via oxidation) | C6, C8 | Amination, Halogenation | Pd(II), Ru(II) |

Cycloaddition Reactions and Ring Expansions/Contractions

The aromatic naphthalene core is generally resistant to cycloaddition reactions due to the significant loss of resonance stabilization. However, photochemical and transition-metal-catalyzed methods have emerged that enable the dearomative cycloaddition of naphthalenes. nih.govresearchgate.net Specifically, visible-light-mediated energy transfer catalysis has proven effective for the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules with dienophiles like vinyl benzenes. nih.gov

In this context, this compound could serve as the diene component. The reaction would likely proceed across the more electron-rich ring that does not bear the electron-withdrawing difluoromethoxy group (i.e., positions C5, C6, C7, and C8). However, the substitution pattern can influence the efficiency and selectivity of the cycloaddition. Electron-donating groups on the naphthalene ring generally facilitate these reactions. While the difluoromethoxy group is deactivating, the hydroxymethyl group has a weaker electronic effect. Successful cycloadditions have been demonstrated on naphthalenes bearing acyl and carboxyalkyl groups, suggesting that the substituents on this compound would be tolerated. nih.govresearchgate.net These reactions typically yield structurally complex bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov

Thermal [4+2] cycloadditions with naphthalenes are challenging, often requiring harsh conditions such as high temperatures and pressures to overcome the kinetic barrier. nih.gov Photochemical approaches provide a milder alternative, proceeding through an excited triplet state of the naphthalene derivative. researchgate.net

Modifications and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, imparting unique physicochemical properties. Its modification and stability are critical considerations in synthetic design.

Investigations into the Reactivity of the C-O-CF₂H Linkage

The difluoromethoxy group is known for its high metabolic stability, largely due to the strength of the carbon-fluorine bonds. nbinno.com The C-O-CF₂H linkage is generally robust and resistant to cleavage under standard synthetic conditions. The electron-withdrawing nature of the two fluorine atoms strengthens the C-O bond, making it less susceptible to nucleophilic or hydrolytic cleavage compared to a standard methoxy (B1213986) group. While specific studies on the C-O bond cleavage in this compound are not available, the broader literature on fluoroalkyl ethers suggests that harsh reductive or oxidative conditions would be required for its transformation.

Strategies for Fluorine Atom Manipulation or Exchange

Direct manipulation or exchange of the fluorine atoms within the difluoromethoxy group is exceptionally challenging. The C-F bond is the strongest single bond to carbon, and its activation requires highly reactive reagents. Research into the hydrodefluorination of aliphatic C-F bonds has shown that specialized catalyst systems, such as those based on zirconium hydrides like Cp*₂ZrH₂, can activate C-F bonds. nih.govresearchgate.net However, the reactivity is significantly reduced for -CF₂H and -CF₃ groups compared to monofluorinated hydrocarbons. nih.gov Applying such methods to the difluoromethoxy group would likely be difficult and may suffer from low efficiency and lack of selectivity, with potential for competing reactions at other sites in the molecule. Therefore, direct manipulation of the fluorine atoms is not considered a synthetically viable strategy for routine derivatization.

Role of 2 Difluoromethoxy Naphthalene 7 Methanol in Advanced Chemical Synthesis and Materials Science

As a Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The naphthalene (B1677914) core of 2-(Difluoromethoxy)naphthalene-7-methanol serves as a foundational unit for the synthesis of larger, more complex aromatic systems. The true synthetic versatility of this molecule, however, lies in the reactivity of the hydroxymethyl (-CH₂OH) group at the 7-position. This functional group can be readily transformed into other functionalities, providing a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions essential for constructing extended aromatic and heterocyclic structures.

The construction of extended Polycyclic Aromatic Hydrocarbons (PAHs) from naphthalene-based precursors is a fundamental strategy in organic synthesis. The hydroxymethyl group of this compound can be easily oxidized to the corresponding naphthaldehyde. This aldehyde is a key intermediate for various olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) or condensation reactions that can extend the π-system.

Alternatively, the alcohol can be converted into a halomethyl or tosylmethyl group, transforming it into an excellent electrophile for Friedel-Crafts-type alkylations or a substrate for cross-coupling reactions. These transformations enable the fusion of additional aromatic rings onto the naphthalene framework, leading to larger, well-defined PAHs. The presence of the difluoromethoxy group is anticipated to influence the electronic properties and solubility of these resulting PAHs, which is a critical consideration for their application in materials science.

Table 1: Potential Synthetic Transformations of the Hydroxymethyl Group for PAH Synthesis

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Subsequent Reaction for PAH Extension |

| -CH₂OH | PCC, DMP, or Swern Oxidation | -CHO (Aldehyde) | Wittig Reaction, McMurry Coupling |

| -CH₂OH | PBr₃ or SOCl₂ | -CH₂Br or -CH₂Cl (Halide) | Suzuki or Stille Coupling (after conversion to organometallic) |

| -CH₂OH | TsCl, Pyridine | -CH₂OTs (Tosylate) | Nucleophilic Substitution, Cross-Coupling |

Fused-ring heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Naphthalene derivatives are common starting points for the synthesis of these systems. clockss.org By oxidizing this compound to 2-(difluoromethoxy)naphthalene-7-carbaldehyde, a versatile electrophile is generated for use in multicomponent reactions to build complex heterocyclic systems in a single step. researchgate.net

For instance, the aldehyde can react with amines and other nucleophiles in condensation-cyclization cascades to form fused nitrogen-containing heterocycles like quinolines, diazaphenalenes, or benzisoxazoles. clockss.orgacs.org The reaction of naphthaldehydes with hydrazines can yield fused diazaphenalene derivatives, which are stable heterocyclic systems. clockss.org Similarly, reactions with various dinucleophiles can lead to a diverse array of fused heterocycles where the naphthalene ring is annulated with another five- or six-membered ring containing nitrogen, oxygen, or sulfur atoms. mdpi.com

Applications in the Synthesis of Advanced Organic Materials

The unique electronic signature of the difluoromethoxy group, combined with the rigid and planar naphthalene core, makes this compound an attractive precursor for advanced organic materials. The -OCF₂H group is known to be strongly electron-withdrawing and can enhance the thermal and chemical stability of materials. atomfair.com

Naphthalene-based polymers and molecules are known for their fluorescent properties and are used in optoelectronic devices. uludag.edu.tr The difluoromethoxy group can significantly alter the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing efficient materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).

By derivatizing the hydroxymethyl group, this compound can be incorporated into larger conjugated systems designed for these applications. The fluorine atoms can improve intermolecular interactions and packing in the solid state while potentially increasing the electron-transporting capabilities of the material. The unique electronic properties imparted by the difluoromethoxy group make it a valuable component in the synthesis of complex molecules for materials science. ontosight.ai

The hydroxymethyl group provides a direct handle for incorporating the difluoromethoxy-naphthalene unit into polymer chains. Through condensation polymerization, it can react with diacids or diacyl chlorides to form polyesters, or with diisocyanates to form polyurethanes. Naphthalene-based polymers often exhibit high thermal stability, excellent mechanical properties, and a high refractive index. davidpublisher.comacs.org

The incorporation of the difluoromethoxy group is expected to impart several desirable characteristics to the resulting polymers:

Enhanced Solubility: The -OCF₂H group can improve solubility in organic solvents, aiding in polymer processing.

Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics. acs.org

Modified Interchain Interactions: The polarity and hydrogen-bond-donating capability of the C-H bond in the -OCF₂H group can influence polymer morphology and properties.

These functional polymers could find use as advanced coatings, high-performance films, or specialty plastics with tailored optical and electronic properties. rsc.orgresearchgate.net

Utility as a Synthetic Intermediate for Bioactive Molecules (Focus on Structural Scaffolds and Chemical Synthesis)

In medicinal chemistry, the introduction of fluorine can profoundly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CF₂H) has been proposed as a bioisostere of a hydroxyl (OH) or hydroxymethyl (CH₂OH) group, and the difluoromethoxy group (-OCF₂H) can serve as a more lipophilic and metabolically robust alternative to a methoxy (B1213986) group (-OCH₃). cas.cn

The naphthalene scaffold itself is a privileged structure found in numerous bioactive compounds. Therefore, this compound represents a valuable intermediate for building novel drug candidates. The hydroxymethyl group can be derivatized to link the difluoromethoxy-naphthalene core to other pharmacophores. google.comgoogle.comnih.gov For example, it can be converted into an amine for amide coupling, an aldehyde for reductive amination, or an ether linkage to connect different parts of a complex molecule. This synthetic flexibility allows chemists to systematically explore the structure-activity relationship of new chemical entities containing the unique difluoromethoxy-naphthalene scaffold.

Construction of Molecular Scaffolds with Defined Pharmacophoric Elements

The this compound scaffold is particularly valuable in the design and synthesis of novel therapeutic agents. The naphthalene core provides a rigid, lipophilic framework that can be strategically functionalized to interact with biological targets. The difluoromethoxy group (OCF2H) is a key pharmacophoric element, often employed as a bioisostere for a methoxy group (OCH3). Its introduction can lead to improved metabolic stability by blocking oxidative demethylation, a common metabolic pathway for methoxy-containing drugs. Furthermore, the electron-withdrawing nature of the difluoromethoxy group can modulate the electronic properties of the naphthalene ring system, influencing binding affinities and potencies.

The primary alcohol at the 7-position offers a reactive handle for further molecular elaboration. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functionalities such as ethers, esters, and amines. This versatility allows for the systematic construction of libraries of compounds with diverse pharmacophoric features, facilitating structure-activity relationship (SAR) studies.

A notable application of analogous difluoromethoxy-containing aromatic compounds is in the development of kinase inhibitors. nih.gov For instance, novel naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors for the treatment of melanoma. nih.gov In these structures, a difluoromethoxy-substituted phenyl group is a key component of the pharmacophore, contributing to the potent inhibitory activity against various Raf isoforms. nih.govbwise.kr While not directly employing this compound, the synthetic strategies and the demonstrated biological importance of the difluoromethoxy-naphthalene motif underscore the potential of this building block.

The synthesis of such bioactive scaffolds can be envisioned starting from this compound. The alcohol functionality could be oxidized to a carboxylic acid, which can then be coupled with various amine-containing fragments to generate a library of amide derivatives. This approach allows for the exploration of different substituents to optimize target engagement and pharmacokinetic properties.

Table 1: Potential Synthetic Transformations of this compound for Pharmacophore Elaboration

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |

| This compound | PCC, CH2Cl2 | Aldehyde | Reductive amination, Wittig reaction |

| This compound | Jones reagent (CrO3, H2SO4, acetone) | Carboxylic acid | Amide coupling, esterification |

| This compound | NaH, R-X (e.g., benzyl (B1604629) bromide) | Ether | Modification of steric bulk and lipophilicity |

| This compound | Acyl chloride, pyridine | Ester | Prodrug strategies, modulation of solubility |

Intermediate in Total Synthesis of Natural Products or Complex Synthetic Targets

While direct evidence of this compound's use as an intermediate in the total synthesis of a specific natural product is not prevalent in the current literature, its structural features make it a highly plausible precursor for complex synthetic targets, particularly fluorinated analogs of natural products. The 2,7-disubstituted naphthalene core is a structural motif found in various natural products and biologically active molecules.

The synthesis of complex molecules often relies on the strategic assembly of functionalized building blocks. The dual functionality of this compound allows for its integration into convergent synthetic routes. For example, the methanol (B129727) group could be protected, followed by functionalization of the naphthalene ring or the difluoromethoxy group. Alternatively, the alcohol could be converted to a leaving group, enabling nucleophilic substitution to introduce more complex fragments.

The development of synthetic routes to various substituted naphthalenes is an active area of research, highlighting the importance of these scaffolds in organic synthesis. nih.govnih.gov The ability to introduce a difluoromethoxy group early in a synthetic sequence, as provided by this compound, is advantageous for creating novel analogs of complex molecules with potentially enhanced biological activity or improved pharmacokinetic profiles.

For example, in a hypothetical synthesis of a fluorinated analog of a bioactive naphthoquinone, this compound could serve as a key starting material. The synthesis could involve the oxidation of the methanol to a carboxylic acid, followed by further elaboration of the naphthalene ring to construct the quinone system. The presence of the difluoromethoxy group would be expected to influence the redox properties of the resulting quinone and its interaction with biological targets.

Table 2: Key Reactions for the Elaboration of the this compound Core in Complex Synthesis

| Reaction Type | Reagents/Conditions | Transformation | Purpose in Total Synthesis |

| Oxidation | Swern or Dess-Martin oxidation | Alcohol to Aldehyde | Further C-C bond formation (e.g., Wittig, aldol) |

| Halogenation | PBr3 or SOCl2 | Alcohol to Halide | Nucleophilic substitution, cross-coupling reactions |

| Cross-Coupling | Suzuki, Stille, or Buchwald-Hartwig coupling | C-C or C-N bond formation | Assembly of complex molecular frameworks |

| Ring-forming reactions | Friedel-Crafts acylation/alkylation | Annulation to form polycyclic systems | Construction of complex ring systems |

Advanced Methodological Approaches in Studying 2 Difluoromethoxy Naphthalene 7 Methanol and Its Transformations

Reaction Kinetics and Thermodynamics

The rates and energy changes associated with chemical reactions involving 2-(difluoromethoxy)naphthalene-7-methanol are fundamental to understanding and optimizing its synthesis and subsequent transformations.

Determination of Rate Constants and Activation Parameters

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of this constant is described by the activation parameters, namely the activation energy (Ea) and the pre-exponential factor (A). numberanalytics.com These parameters are crucial for controlling reaction outcomes.

The determination of a reaction's rate law, which is a mathematical expression linking the reaction rate to reactant concentrations, is a primary step. chemistrytalk.org This is typically achieved through methods such as the initial rates method or the integrated rate law method. numberanalytics.com In the initial rates method, a series of experiments are conducted where the initial concentration of one reactant is varied while others are kept constant, and the initial reaction rate is measured for each experiment. libretexts.org

For a hypothetical reaction where this compound (A) reacts with another reagent (B), the rate law would be in the form: Rate = k[A]^m[B]^n. The exponents m and n represent the order of the reaction with respect to each reactant. wikipedia.org

Illustrative Data for Determining Reaction Order:

| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

This data is for illustrative purposes only.

From this hypothetical data, doubling the concentration of A doubles the rate, suggesting the reaction is first order with respect to A. Doubling the concentration of B quadruples the rate, indicating the reaction is second order with respect to B. Thus, the rate law would be Rate = k[A][B]². Once the rate law is established, the rate constant k can be calculated for each experiment and an average value determined. libretexts.org

The activation parameters are determined by studying the effect of temperature on the rate constant, governed by the Arrhenius equation: k = Ae^(-Ea/RT). numberanalytics.com By measuring k at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Calorimetric Studies of Reaction Enthalpies and Entropies

Calorimetry is a powerful technique for measuring the heat flow associated with a chemical reaction at constant pressure, which corresponds to the change in enthalpy (ΔH). solubilityofthings.comlibretexts.org This thermodynamic quantity indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). solubilityofthings.com

Reaction calorimeters are used to monitor the heat evolved or absorbed during a reaction in real-time. The fundamental equation used in calorimetry is q = mcΔT, where q is the heat absorbed or released, m is the mass, c is the specific heat capacity, and ΔT is the temperature change. solubilityofthings.com

For a transformation of this compound, a reaction calorimeter would measure the temperature change of the reaction mixture over time. This data, combined with the heat capacity of the system, allows for the calculation of the total heat of reaction. libretexts.org The molar enthalpy of reaction is then obtained by dividing the total heat by the number of moles of the limiting reactant.

Hypothetical Calorimetric Data for a Reaction:

| Parameter | Value |

|---|---|

| Initial Temperature (K) | 298.15 |

| Final Temperature (K) | 305.65 |

| Mass of solution (g) | 250.0 |

| Specific heat capacity of solution (J/g·K) | 4.184 |

| Moles of this compound (mol) | 0.05 |

This data is for illustrative purposes only.

Based on this hypothetical data, the heat released (q) would be calculated, and subsequently, the enthalpy of reaction (ΔH) in kJ/mol. While direct measurement of entropy change (ΔS) is more complex, it can be determined from the Gibbs free energy change (ΔG) and ΔH using the equation ΔG = ΔH - TΔS, where ΔG is determined from the reaction's equilibrium constant.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques are invaluable for monitoring the progress of reactions in real-time without the need for sampling and offline analysis. rsc.org These methods provide detailed information about the concentrations of reactants, products, and any detectable intermediates as a function of time.

Real-Time NMR and IR Spectroscopy for Reaction Progress Monitoring

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and mechanisms. nih.govcopernicus.org By acquiring NMR spectra at regular intervals during a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified. bruker.com For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. The integration of specific peaks corresponding to unique protons, carbons, or fluorine atoms in the reactant and product molecules allows for the determination of their concentrations over time. mdpi.com This data can then be used to determine the rate law and rate constant. researchgate.net In situ NMR has been successfully used to monitor the transformation of other naphthalene (B1677914) derivatives. researchgate.netresearchgate.net

Real-time Infrared (IR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes, can also be used to monitor reaction progress. durham.ac.uk The technique is particularly useful for tracking changes in functional groups. For example, in a reaction involving the hydroxyl group of this compound, the disappearance of the O-H stretching band and the appearance of new bands corresponding to the product could be monitored. durham.ac.uk The absorbance of these characteristic bands is proportional to the concentration of the respective species.

Illustrative Real-Time Monitoring Data:

| Time (min) | Normalized Concentration of Reactant (from NMR) | Normalized Absorbance of Product (from IR) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

This data is for illustrative purposes only.

UV-Vis Spectrophotometry for Intermediate Detection

UV-Vis spectrophotometry can be employed to detect and, in some cases, quantify colored intermediates that may form during a reaction. The naphthalene ring system of this compound gives it a characteristic UV absorption spectrum. d-nb.info If a reaction proceeds through an intermediate with a different chromophore or an extended conjugation system, a new absorption band may appear and then disappear as the intermediate is converted to the final product. By monitoring the absorbance at a wavelength specific to the intermediate, its formation and consumption can be tracked over time, providing valuable mechanistic insights. scholaris.ca

Crystallization Science and Polymorphism Studies

The solid-state properties of a compound are critical, particularly in the pharmaceutical and materials science fields. Crystallization science focuses on obtaining the desired crystalline form, while polymorphism studies investigate the existence of multiple crystalline structures of the same compound. europeanpharmaceuticalreview.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. vanderbilt.edu Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. europeanpharmaceuticalreview.com For a compound like this compound, it is plausible that it could exist in different polymorphic forms. google.comgoogle.com

A polymorph screen is an experimental procedure designed to discover as many crystalline forms of a compound as possible. researchgate.net This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, cooling rate, evaporation rate). mdpi.com Slurry experiments, where the compound is stirred in a solvent in which it is sparingly soluble, are also used to determine the most stable polymorphic form at a given temperature. mdpi.com

The resulting solid forms are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). researchgate.net Single-crystal X-ray diffraction provides definitive structural information for a particular crystalline form. nih.govmdpi.com Hirshfeld surface analysis can be used to investigate intermolecular interactions within the crystal structure. nih.gov

Hypothetical Polymorph Screening Results:

| Solvent | Crystallization Method | Resulting Form |

|---|---|---|

| Ethanol | Slow Evaporation | Form I (Needles) |

| Toluene | Cooling Crystallization | Form II (Plates) |

| Acetonitrile | Slurry | Form I (most stable) |

| Amorphous | Fast Evaporation | Amorphous Solid |

This data is for illustrative purposes only.

Understanding the polymorphic landscape of this compound would be crucial for ensuring the reproducibility of its physical properties and performance in any application.

Controlled Crystallization Techniques for Single Crystals

To obtain single crystals of this compound suitable for X-ray diffraction analysis, various controlled crystallization techniques would typically be employed. These methods aim to achieve a state of slow supersaturation, which is conducive to the growth of large, well-ordered single crystals rather than polycrystalline powder.

Commonly utilized techniques include:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of crystals. The choice of solvent is critical and is often determined through solubility screening.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

Temperature Gradient Method: A saturated solution of the compound is subjected to a temperature gradient. The solubility of the compound must be temperature-dependent. As the solution moves from a warmer to a cooler zone, supersaturation occurs, leading to crystal growth.

Solvent-Layering Technique: A less dense solvent, in which the compound is soluble, is carefully layered on top of a denser anti-solvent. The slow diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form.

A hypothetical data table for the results of such experiments might look like this:

| Crystallization Method | Solvent System | Temperature (°C) | Crystal Habit | Outcome |

| Slow Evaporation | Methanol (B129727)/Water | 25 | Needles | Polycrystalline |

| Vapor Diffusion | Dichloromethane/Hexane | 20 | Prisms | Single crystals suitable for XRD |

| Temperature Gradient | Acetonitrile | 40 to 10 | Plates | Twinned crystals |

Investigation of Polymorphic Forms and Solvates

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and the formation of solvates (crystal forms containing solvent molecules) are critical aspects of materials science and pharmaceutical development. The investigation of these phenomena for this compound would involve a systematic screening process.

This screening would typically entail crystallizing the compound under a wide range of conditions, including different solvents, temperatures, and cooling rates. The resulting solid forms would then be characterized using a variety of analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying different crystalline forms, as each polymorph and solvate will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, phase transitions between polymorphs, and desolvation events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying and quantifying the amount of solvent in solvated crystal forms.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs by detecting differences in the molecular environment and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique can provide detailed information about the local molecular environment and can distinguish between different crystalline forms.

A summary of hypothetical findings could be presented in a table like the one below:

| Solid Form | Method of Preparation | Melting Point (°C) (DSC) | Key PXRD Peaks (2θ) | TGA Weight Loss (%) |

| Form I | Crystallization from ethanol | 152.3 | 8.5, 12.1, 15.7 | N/A |

| Form II | Melt recrystallization | 148.9 | 9.2, 11.8, 16.3 | N/A |

| Monohydrate | Crystallization from acetone/water | 110.5 (desolvation) | 7.8, 10.4, 14.9 | ~4.5 (loss of one water molecule) |

Without experimental data from studies specifically focused on this compound, the detailed and scientifically accurate article requested cannot be generated.

Future Perspectives and Emerging Research Directions for 2 Difluoromethoxy Naphthalene 7 Methanol

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synthesis of complex molecules like 2-(Difluoromethoxy)naphthalene-7-methanol is a multi-step process where reaction conditions are critical for achieving high yields and purity. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. rjptonline.org These computational tools can analyze vast datasets from chemical literature to identify patterns and predict the outcomes of reactions with a high degree of accuracy. eurekalert.orgchemeurope.com

For a molecule such as this compound, ML algorithms can be trained to predict the optimal conditions for key synthetic steps, such as the introduction of the difluoromethoxy group onto the naphthalene (B1677914) core and the subsequent reduction to the methanol (B129727) moiety. Machine learning models can navigate the intricate reaction landscape to suggest the most effective catalysts, solvents, temperatures, and reagents for untested substrates. ucla.eduacs.org This approach minimizes the need for extensive empirical screening, thereby reducing time, cost, and waste.

By inputting data on various starting materials and reaction parameters, AI can streamline the synthesis of novel derivatives, accelerating the discovery of new compounds with desired properties for pharmaceutical or materials science applications. eurekalert.org The combination of predictive technology and established chemical knowledge can lead to more efficient synthesis of complex chemicals. eurekalert.org

Table 1: Conceptual Machine Learning Model Parameters for Optimizing the Synthesis of this compound Derivatives

| Input Parameters | Predicted Outcomes |

| Naphthalene Precursor Structure | Reaction Yield (%) |

| Fluorinating Agent | Regioselectivity |

| Catalyst Type and Loading | By-product Formation (%) |

| Solvent System | Optimal Reaction Time (hours) |

| Reaction Temperature (°C) | Purity of Final Product (%) |

| Base/Additive Concentration | Overall Process Efficiency Score |

Sustainable Synthesis and Circular Economy Principles in the Production and Utilization

The chemical industry is increasingly adopting principles of green chemistry and the circular economy to minimize its environmental footprint. cetjournal.it A circular economy is a systemic approach to economic development that benefits businesses, society, and the environment by gradually decoupling growth from the consumption of finite resources. scielo.br This paradigm is based on three principles: eliminating waste and pollution, circulating products and materials, and regenerating nature. ellenmacarthurfoundation.org The future production of this compound will likely be influenced by these principles.

Sustainable synthesis strategies focus on improving reaction efficiency and reducing waste. numberanalytics.com This includes the use of catalytic methods, which reduce the amount of reagents needed, and the development of continuous flow processes that enhance efficiency and safety. numberanalytics.com For fluorinated compounds, this also means developing new fluorinating agents with reduced environmental impact. numberanalytics.com

Applying circular economy principles involves considering the entire lifecycle of the compound. This "circular chemistry" approach employs systems thinking to address sustainability issues. scielo.br It encourages designing products and processes that use waste as a resource, for example, by recovering and reusing solvents and catalysts. scielo.br Integrating these green and circular principles can lead to manufacturing processes that are not only more environmentally friendly but also more economically viable. mdpi.com

Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches for Fluorinated Naphthalenes

| Metric | Traditional Synthesis | Sustainable/Circular Approach |

| Starting Materials | Often petroleum-derived | Use of bio-based feedstocks or recycled materials |

| Solvents | Use of volatile organic compounds (VOCs) | Application of greener solvents (e.g., water, supercritical CO₂) or solvent-free conditions |

| Catalysis | Stoichiometric reagents, often leading to waste | High-turnover, recyclable catalysts (e.g., enzymatic, metallic) numberanalytics.com |

| Energy Consumption | High-temperature batch processing | Lower-energy continuous flow chemistry; use of renewable energy numberanalytics.com |

| Waste Management | "Take-make-dispose" linear model cetjournal.it | Closed-loop systems for reagent and solvent recycling; waste valorization numberanalytics.com |

| Atom Economy | Often low due to multi-step processes with protecting groups | Process intensification to maximize the incorporation of reactant atoms into the final product |

Exploration of Novel Reactivity Patterns and Unconventional Applications

The unique electronic properties conferred by the difluoromethoxy group can lead to novel reactivity and applications for this compound. The -OCF₂H group is a hydrogen bond donor and has distinct steric and electronic properties compared to other common functional groups. These characteristics can be exploited in supramolecular chemistry and materials science.

Fluorinated naphthalene diimides, for instance, have been synthesized and used in n-type organic field-effect transistors (OFETs) due to their environmental stability and electronic properties. nih.govnih.gov The introduction of fluorine atoms can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for n-type semiconductor performance. nih.govnih.gov While this compound is not a naphthalene diimide, its fluorinated naphthalene core suggests its potential as a precursor for novel electronic materials. The methanol group provides a convenient handle for further chemical modification, allowing it to be incorporated into larger polymer or dendritic structures for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

The reactivity of the difluoromethyl group itself is an area of active research. rsc.org Exploring C-H activation or other transformations at the difluoromethoxy moiety could open up new pathways for functionalization, creating a diverse library of derivatives from a single precursor.

Table 3: Potential Unconventional Applications for this compound

| Potential Application Area | Relevant Molecular Properties | Rationale for Use |

| Organic Electronics | Fluorinated aromatic core, potential for low LUMO energy | Building block for n-type organic semiconductors in OFETs or electron transport layers in OLEDs. nih.govnih.gov |

| Advanced Polymers | Reactive methanol group, rigid naphthalene backbone | Monomer for high-performance polymers with enhanced thermal stability and specific optical properties. |

| Medicinal Chemistry | -OCF₂H as a bioisostere, naphthalene scaffold | Precursor for synthesizing drug candidates where the -OCF₂H group modulates metabolic stability and binding affinity. st-andrews.ac.uk |

| Chemical Sensors | Naphthalene fluorescence, potential for host-guest interactions | Development of fluorescent probes for detecting specific ions or molecules through functionalization of the methanol group. |

| Supramolecular Chemistry | Hydrogen-bond donating -OCF₂H group, π-stacking of naphthalene | Design of self-assembling systems, liquid crystals, or molecular gels with unique architectures. |

Challenges and Opportunities in the Broader Field of Fluorinated Naphthalene Chemistry

The field of fluorinated naphthalene chemistry, while rich with potential, faces several challenges that also represent significant opportunities for innovation.

Challenges: